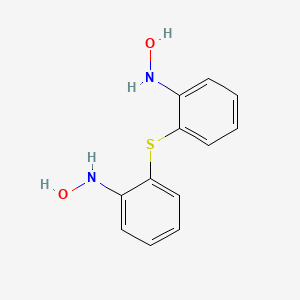
2,2'-Sulfanediylbis(N-hydroxyaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediylbis(N-hydroxyaniline) is an organic compound characterized by the presence of two hydroxyaniline groups connected by a sulfur atom. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns. It is used in various scientific and industrial applications due to its versatile nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(N-hydroxyaniline) typically involves the reaction of 2-aminophenol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C6H4NH2OH+SCl2→C12H10N2O2S+2HCl
Industrial Production Methods
In industrial settings, the production of 2,2’-Sulfanediylbis(N-hydroxyaniline) may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfanediylbis(N-hydroxyaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
2,2’-Sulfanediylbis(N-hydroxyaniline) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,2’-Sulfanediylbis(N-hydroxyaniline) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The sulfur atom in the compound plays a crucial role in its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenol: Similar in structure but lacks the sulfur linkage.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Contains a similar sulfur linkage but different functional groups.
Uniqueness
2,2’-Sulfanediylbis(N-hydroxyaniline) is unique due to the presence of both hydroxyaniline groups and the sulfur linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
69341-53-3 |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
N-[2-[2-(hydroxyamino)phenyl]sulfanylphenyl]hydroxylamine |
InChI |
InChI=1S/C12H12N2O2S/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14-16/h1-8,13-16H |
Clé InChI |
VYGUCEVAYCLEQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NO)SC2=CC=CC=C2NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















